molecular formula C8H6ClNOS B13578079 1-Chloro-3-isothiocyanato-2-methoxybenzene

1-Chloro-3-isothiocyanato-2-methoxybenzene

Cat. No.: B13578079
M. Wt: 199.66 g/mol
InChI Key: JEUPXKAOSGTVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

1-Chloro-3-isothiocyanato-2-methoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of o-anisidine with thiophosgene in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction proceeds under mild conditions and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Chloro-3-isothiocyanato-2-methoxybenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as nucleophiles for substitution and addition reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-3-isothiocyanato-2-methoxybenzene has a variety of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein labeling.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-isothiocyanato-2-methoxybenzene involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

1-Chloro-3-isothiocyanato-2-methoxybenzene can be compared with other similar compounds, such as:

  • 1-Chloro-3-isothiocyanato-2-methylbenzene
  • 1-Chloro-3-isothiocyanato-2-ethoxybenzene
  • 1-Chloro-3-isothiocyanato-2-propoxybenzene

These compounds share similar structural features but differ in the substituents attached to the benzene ring. The presence of different substituents can influence their chemical reactivity and applications .

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

1-chloro-3-isothiocyanato-2-methoxybenzene

InChI

InChI=1S/C8H6ClNOS/c1-11-8-6(9)3-2-4-7(8)10-5-12/h2-4H,1H3

InChI Key

JEUPXKAOSGTVTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.